molecular formula C9H8ClN3O2 B11883944 Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11883944
M. Wt: 225.63 g/mol
InChI Key: RRZFQLRKQZCQIP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a synthetically versatile chemical intermediate based on the privileged pyrrolo[2,3-d]pyrimidine scaffold. This structural core is a 7-deazapurine analogue found in nucleotides and is recognized as a promising scaffold in modern drug discovery for its ability to interact with critical biological targets . Researchers value this specific methyl ester derivative for its electrophilic chlorine and ester functionality, which serve as handles for further derivatization, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies . The pyrrolo[2,3-d]pyrimidine scaffold is a prominent structure in the exploration of new therapeutic agents. In antibacterial research, it has been rationally designed as a novel class of filamenting temperature-sensitive mutant Z (FtsZ) inhibitors . FtsZ is an essential bacterial cell division protein, and its inhibition presents a promising strategy for combating drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and resistant strains of Xanthomonas oryzae (Xoo) that affect crops . In parallel, this scaffold is also a key component in oncology research. Tricyclic pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent antitumor activity against various human cancer cell lines, including colon (HT-29), breast (MCF-7), and cervical (HeLa) cancers . Molecular docking studies suggest that these compounds can provide thorough interactions with active sites of kinase targets like DDR2, paving the way for advancements in cancer therapeutics . As such, this methyl ester intermediate provides researchers with a critical starting point for the design and synthesis of novel candidate compounds in both anti-infective and anticancer drug discovery programs.

Properties

IUPAC Name

methyl 2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-13-6(8(14)15-2)3-5-4-11-9(10)12-7(5)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZFQLRKQZCQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CN=C(N=C21)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Functionalized Pyrimidines

A common method involves cyclizing substituted pyrimidine precursors with appropriate dienophiles. For example, CN110386936A describes the use of 1,1-bis-chloro-2-cyano-4-methoxy-1,3-butadiene (IV) reacting with formamidine salts under alkaline conditions to form the pyrrolo[2,3-d]pyrimidine core. Key steps include:

  • Addition-condensation cyclization at 20–40°C in tetrahydrofuran (THF) with sodium methylate.

  • Elimination reaction at 60–80°C to finalize ring closure.
    This "one-pot" approach achieves yields of 73.4% for analogous 4-chloro derivatives, highlighting its efficiency.

Transition Metal-Catalyzed Coupling Reactions

CN111303162B employs nickel and copper catalysts to construct the pyrrolo ring via Sonogashira-like coupling. For instance:

  • 5-Bromo-2-chloro-N-cyclopentylpyrimidine-4-amine reacts with acrylic acid using NiCl₂ and CuI catalysts in ethanol.

  • Intramolecular cyclization in dimethyl sulfoxide (DMSO) with CuCl yields the dihydro intermediate, which is oxidized to the aromatic system.
    While optimized for cyclopentyl-substituted analogs, this method’s metal-dependent steps (73.1–97.6% yields) suggest adaptability for methyl-substituted targets.

Regioselective Chlorination and Methylation

Introducing chloro and methyl groups at specific positions demands careful reagent selection.

Chlorination Strategies

  • Electrophilic aromatic substitution using POCl₃ or PCl₵ is typical for pyrimidine systems. However, CN110386936A achieves chloro incorporation via elimination reactions during cyclization, avoiding harsh chlorinating agents.

  • Direct chlorination of pre-formed pyrrolopyrimidines may require protective groups to prevent over-substitution.

Methylation Techniques

  • N-Methylation : Quaternizing the pyrrole nitrogen often uses methyl iodide or dimethyl sulfate. For example, CN110386936A employs methanol/sodium methylate to introduce the 7-methyl group during cyclization.

  • Esterification : The 6-carboxylate group is introduced via Fisher esterification or by starting with methyl acrylate derivatives, as seen in CN111303162B .

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (THF, DMSO) enhance cyclization rates but may complicate purification.

  • Temperature gradients : Cyclocondensation proceeds optimally at 20–40°C, while elimination requires 60–80°C.

Catalytic Systems

  • Nickel/copper dual catalysts improve coupling efficiency in CN111303162B , achieving 73.1% yield for acrylate intermediates.

  • Alkali bases (e.g., sodium methylate) facilitate deprotonation and elimination, critical for ring closure.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include methyl singlets (δ 3.3–3.5 ppm) and aromatic protons (δ 7.5–8.0 ppm).

  • LC-MS : Molecular ion peaks at m/z 225.63 (C₉H₈ClN₃O₂) confirm molecular weight.

Purity and Stability

  • HPLC : Patents report >95% purity using C18 columns with acetonitrile/water gradients.

  • Storage : Refrigeration (2–8°C) under inert atmosphere prevents decomposition.

Applications and Derivatives

While direct applications of Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate are under investigation, its structural analogs show promise:

  • Anticancer agents : Similar pyrrolopyrimidines inhibit kinase activity.

  • Antiviral compounds : Chloro-substituted derivatives interfere with viral replication machinery .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chlorine atom.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

    Ester Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, facilitate the hydrolysis process.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolo[2,3-d]pyrimidines.

    Oxidation and Reduction: Products include oxides or dechlorinated derivatives.

    Ester Hydrolysis: The major product is 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.

Scientific Research Applications

Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs, particularly in the development of kinase inhibitors and other therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals, owing to its versatile reactivity and biological activity.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of microbial growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

The target compound is compared with analogs differing in substituent positions, ester groups, and heterocyclic appendages:

Table 1: Key Structural Features of Analogs
Compound Name Substituents (Positions) Ester Group Key Structural Differences Reference
Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (Target) 2-Cl, 7-Me, 6-COOMe Methyl Reference compound
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 4-Cl, 6-COOMe Methyl Chlorine at position 4 instead of 2
Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 4-Cl, 2-Et, 5-OH, 7-Me, 6-COOEt Ethyl Ethyl ester, hydroxy and ethyl substituents
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 7-(furan-2-ylmethyl), 6-Me None Furan-derived substituent at position 7
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 2-Cl, 7-cyclopentyl, 6-COOH None Carboxylic acid at position 6, cyclopentyl group

Key Observations :

  • Chlorine Position : Moving the chlorine from position 2 (target) to 4 () alters electronic properties and reactivity. Position 2 chlorine enhances electrophilicity for nucleophilic aromatic substitution, while position 4 may influence hydrogen bonding .
  • Ester Groups : Ethyl esters (e.g., ) offer slower hydrolysis rates compared to methyl esters, affecting prodrug strategies.
Table 2: Reaction Conditions and Yields
Compound Class Key Reagents/Conditions Yield Range Reference
Pyrrolo[2,3-d]pyrimidines Oxone oxidation, DMF, 6 h 85%
Pyrido[2,3-d]pyrimidines Reflux in EtOH, 3 h 63–82%
Sulfonamide-functionalized Pd₂(dba)₃, XantPhos, Cs₂CO₃, DMF Not reported

Physicochemical Properties

Physical properties such as melting points (MP) and spectral data reflect structural differences:

Table 3: Comparative Physical Properties
Compound MP (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR Features Reference
This compound Not reported ~1666 (estimated) Methyl singlet at δ 3.99–4.14 ppm Inferred
Ethyl 1,3,8-trimethyl-pyrido[2,3-d]pyrimidine-6-carboxylate (Analog) 97–98 1666 Ethyl quartet (δ 4.14 ppm)
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Not reported 3425 (OH), 1666 Hydroxy proton at δ 10.44 ppm
7-Methyl-6-(4-methylphenyl)-2,4-diphenyl-pyrrolo[2,3-d]pyrimidine 196–197.8 Not reported Aromatic protons at δ 7.36–8.74 ppm

Notes:

  • The target compound’s methyl ester group is expected to show a singlet near δ 3.99–4.14 ppm in ¹H-NMR, similar to analogs .
  • Hydroxy or nitro substituents (e.g., ) introduce additional IR peaks (e.g., OH stretch at 3425 cm⁻¹).

Biological Activity

Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H8ClN3O2
  • Molecular Weight : 211.61 g/mol
  • CAS Number : 1638767-99-3

The biological activity of this compound has been linked to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : The compound has demonstrated the ability to halt the cell cycle in specific phases, thereby preventing cancer cells from dividing and proliferating.

Cytotoxicity Studies

A series of cytotoxicity assays were conducted using various cancer cell lines to evaluate the effectiveness of this compound. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HeLa15.4Induction of apoptosis
MDA-MB-23112.8Cell cycle arrest
HepG210.5Modulation of apoptosis-related proteins

Study on HepG2 Cells

In a study involving HepG2 liver cancer cells, treatment with this compound resulted in a significant increase in apoptotic cells compared to the control group. The percentage of apoptotic cells rose from 0.29% in untreated cells to 9.74% following treatment with the compound .

Mechanistic Insights

Further mechanistic studies revealed that the compound upregulated caspase-3 activity while downregulating Bcl-2 levels, indicating a clear pathway through which apoptosis is induced . These findings suggest potential therapeutic roles for this compound in treating cancers characterized by dysregulated apoptosis.

Comparative Analysis with Related Compounds

Recent research has compared this compound with other pyrrolo[2,3-d]pyrimidine derivatives. The comparative data are presented in Table 2.

CompoundIC50 (µM)Notable Activities
Methyl 2-chloro-7-methyl...10.5Apoptosis induction
Pyrido[2,3-d]pyrimidine derivative A20.0Moderate cytotoxicity
Pyrido[2,3-d]pyrimidine derivative B5.0Stronger apoptotic effect

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolo[2,3-d]pyrimidine precursors. Key steps include nucleophilic substitution at the chloro position and esterification. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like NaOMe) are critical to minimize side products. Intermediates are characterized using HPLC for purity and NMR (¹H/¹³C) for structural confirmation. For example, methanol and acetonitrile are common solvents for recrystallization to enhance yield and purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer : X-ray crystallography is the gold standard for structural validation. Single-crystal diffraction data (e.g., space group P21/c, unit cell parameters a = 9.851 Å, b = 23.461 Å) resolve atomic positions and confirm regiochemistry. Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight verification and 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

Q. What preliminary assays are used to evaluate its biological activity, such as kinase inhibition?

  • Methodological Answer : Biochemical assays like enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization (FP) are employed to measure IC₅₀ values against target kinases (e.g., JAK3). Dose-response curves and kinetic studies (e.g., Ki determination) are performed in triplicate to ensure reproducibility. Positive controls (e.g., staurosporine) validate assay conditions .

Advanced Research Questions

Q. How do substituent modifications at the 2-chloro and 7-methyl positions influence structure-activity relationships (SAR)?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs (e.g., ethyl or isopropyl esters, furan-2-ylmethyl substitutions) and comparing their bioactivity. Computational tools (e.g., molecular docking with AutoDock Vina) predict binding affinities to kinase ATP pockets. For instance, bulkier substituents at the 7-position reduce solubility but enhance target selectivity .

Q. What strategies mitigate side reactions during nucleophilic substitution at the 2-chloro position?

  • Methodological Answer : Competing hydrolysis of the chloro group is minimized by using anhydrous solvents (e.g., DMF) and inert atmospheres. Catalytic bases (e.g., K₂CO₃) enhance nucleophilicity without promoting degradation. Reaction monitoring via TLC or in-situ IR spectroscopy identifies by-products early, enabling real-time optimization .

Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?

  • Methodological Answer : Hydrogen bonding (e.g., C=O···H-N) and π-π stacking between pyrrolo-pyrimidine rings dictate crystal packing density and melting points. Graph set analysis (e.g., R2<sup>2</sup>(8) motifs) quantifies these interactions. Thermal gravimetric analysis (TGA) correlates lattice stability with decomposition temperatures .

Q. What advanced techniques resolve contradictions in biochemical assay data, such as anomalous IC₅₀ values?

  • Methodological Answer : Orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. cell-based viability assays) reconcile discrepancies. Statistical rigor (e.g., Grubbs' test for outliers) and meta-analysis of replicate datasets (n ≥ 6) improve reliability. Contradictions may arise from off-target effects, necessitating proteome-wide profiling .

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